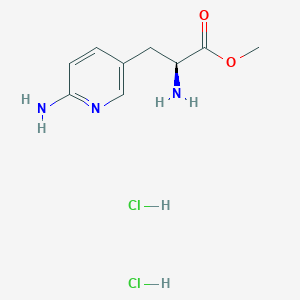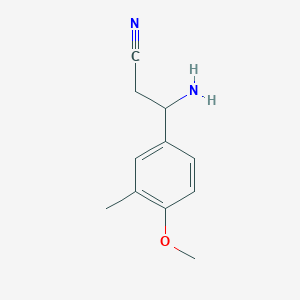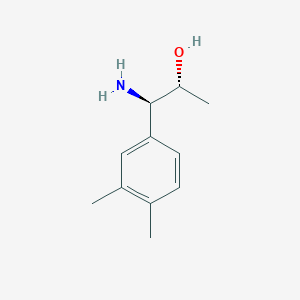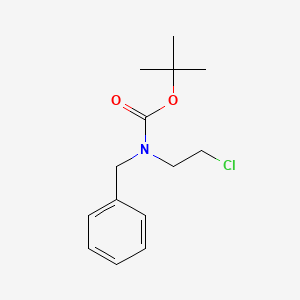
Methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl typically involves the reaction of 6-aminopyridine with (S)-2-amino-3-methylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted pyridines, reduced amines, and oxidized products. These derivatives have diverse applications in different fields.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl include:
- Methyl 3-(6-aminopyridin-3-yl)propanoate
- (S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of both amino and pyridine groups. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15Cl2N3O2 |
|---|---|
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(6-aminopyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7(10)4-6-2-3-8(11)12-5-6;;/h2-3,5,7H,4,10H2,1H3,(H2,11,12);2*1H/t7-;;/m0../s1 |
Clave InChI |
GFYRUCPIVRIUTC-KLXURFKVSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN=C(C=C1)N)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CC1=CN=C(C=C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)



![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)


![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13058763.png)

![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
